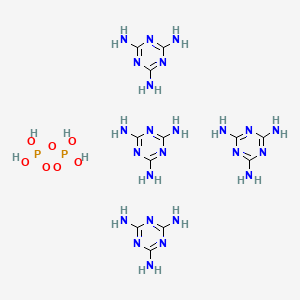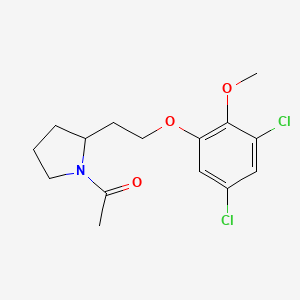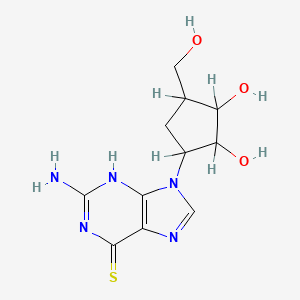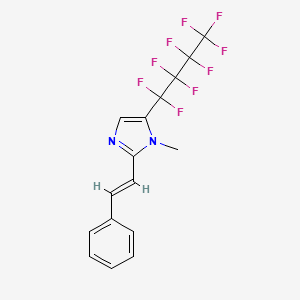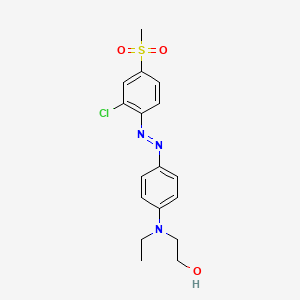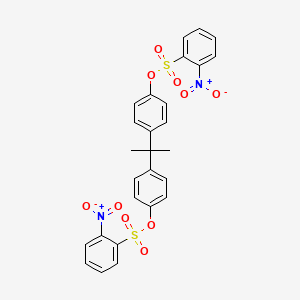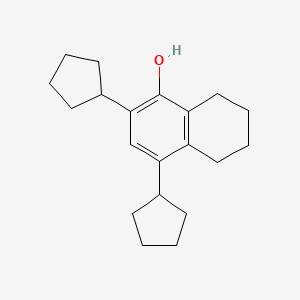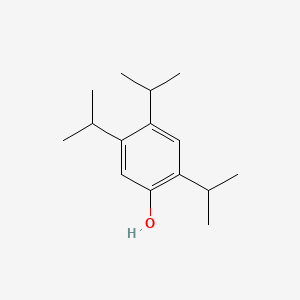
(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is a complex organoaluminum compound It is characterized by the presence of ethyl acetoacetate, neodecanoate, and propan-2-olate ligands coordinated to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the aluminum center.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.
Substitution: The ligands coordinated to the aluminum center can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the desired ligand and appropriate solvents.
Major Products:
Oxidation: Aluminum oxides and other oxidized species.
Reduction: Reduced aluminum species and by-products.
Substitution: New organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoaluminum compounds and as a catalyst in various organic reactions.
Biology: The compound can be used in studies involving aluminum’s biological interactions and effects.
Medicine: Research into potential medical applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of advanced materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum involves the coordination of its ligands to the aluminum center, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- (Methyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum
- (Ethyl acetoacetato-o1’,o3)(octanoato-o)(propan-2-olato)aluminum
- (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(butan-2-olato)aluminum
Comparison: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is unique due to its specific combination of ligands, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, stability, and solubility profiles, making it suitable for specific applications.
Propriétés
Numéro CAS |
93893-30-2 |
|---|---|
Formule moléculaire |
C19H35AlO6 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C10H20O2.C6H10O3.C3H7O.Al/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-3-5(7)4-6(8)9;1-3(2)4;/h4-8H2,1-3H3,(H,11,12);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
Clé InChI |
IGGPYDHKSWOZGJ-UHFFFAOYSA-L |
SMILES canonique |
CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)CCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


